molecular formula C26H22O8 B2899041 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate CAS No. 315715-17-4

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No. B2899041
CAS RN: 315715-17-4
M. Wt: 462.454
InChI Key: BZBZUERVYWCWLU-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate, also known as Meclofenoxate, is a nootropic drug that has been extensively researched for its potential cognitive enhancing effects. The compound was first synthesized in the 1950s by a group of Russian scientists and has since been studied for its various applications in the field of neuroscience.

Mechanism of Action

Target of Action

The primary targets of the compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate” are currently unknown. The compound is structurally related to gallic acid and methyl gallates , which are known to interact with a variety of biological targets

Mode of Action

Given its structural similarity to gallic acid and methyl gallates , it may interact with its targets in a similar manner These compounds are known to bind to proteins and other macromolecules, altering their function.

Biochemical Pathways

Compounds related to it, such as gallic acid and methyl gallates, are known to affect a variety of biochemical pathways . They have antimicrobial, anti-inflammatory, and anticancer properties , suggesting that they may interact with pathways related to these biological processes

Result of Action

Related compounds, such as gallic acid and methyl gallates, are known for their antioxidant and free radical scavenging properties . They can protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures

Advantages and Limitations for Lab Experiments

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee has several advantages and limitations for lab experiments. One of the main advantages is that the compound has been extensively studied and has a well-established safety profile. Additionally, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee. One area of research is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee and to determine its potential side effects. Finally, there is a need for more research on the long-term effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee use.

Synthesis Methods

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee is synthesized through the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-carboxylic acid and 3,4,5-trimethoxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and yields the final product as a white crystalline powder.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee has been widely studied for its potential cognitive enhancing effects. Several studies have shown that the compound can improve memory, learning, and attention in both animals and humans. Additionally, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoatee has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-20-8-6-5-7-17(20)19-14-33-21-13-16(9-10-18(21)24(19)27)34-26(28)15-11-22(30-2)25(32-4)23(12-15)31-3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZUERVYWCWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

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